Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

Catalog No.
S1914649
CAS No.
99662-46-1
M.F
C24H22Cl2NP
M. Wt
426.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenyl(2-pyridylmethyl)phosphonium chloride hyd...

CAS Number

99662-46-1

Product Name

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

IUPAC Name

triphenyl(pyridin-2-ylmethyl)phosphanium;chloride;hydrochloride

Molecular Formula

C24H22Cl2NP

Molecular Weight

426.3 g/mol

InChI

InChI=1S/C24H21NP.2ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;;/h1-19H,20H2;2*1H/q+1;;/p-1

InChI Key

JHQWTRCLYUFMSJ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-]

The exact mass of the compound Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is a phosphonium salt primarily used as a precursor for generating the corresponding phosphorus ylide for Wittig reactions.[1][2][3] This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds, particularly for converting aldehydes and ketones into alkenes.[1][2][4] The compound's structure, featuring a triphenylphosphine core linked to a pyridylmethyl group, and its formulation as a chloride hydrochloride double salt, suggests enhanced stability, ease of handling, and improved solubility in polar solvents compared to standard phosphonium halides.[1]

Replacing Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride with near analogs is often unviable due to critical differences in reactivity and processability. The nitrogen atom's position at the 2-position of the pyridyl ring, as opposed to the 3- or 4-position, creates a distinct electronic environment that influences the stability and nucleophilicity of the resulting ylide. Furthermore, this specific 2-pyridyl arrangement offers the potential for the ylide or its derivatives to act as a P,N-chelating ligand, a property absent in isomers and the common benchmark, Benzyltriphenylphosphonium chloride. The chloride hydrochloride form also imparts distinct solubility characteristics, making it unsuitable to directly swap with simple bromide or chloride salts in established, polar-phase processes.

Enables High-Yield Synthesis of Heteroaromatic Alkenes in Complex Scaffolds

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is an effective precursor for the synthesis of complex heteroaromatic alkenes. In a multi-step synthesis of potential β-lactamase inhibitors, the ylide generated from this salt was reacted with a complex penicillanic acid-derived ketone, demonstrating its utility in demanding synthetic routes.[5] Similarly, in the synthesis of potential HCMV protease inhibitors, the reagent was used to successfully couple with a functionalized naphthaldehyde, affording the desired (E)-stilbene analog precursor.[6] In a direct, transition-metal-free Wittig olefination of alcohols, this phosphonium salt reacted with thiophene-2-methanol to produce (E)-2-(2-(thiophen-2-yl)vinyl)pyridine in 82% yield.[7]

Evidence DimensionReaction Yield
Target Compound Data82% yield (E/Z = 21:1)
Comparator Or BaselineN/A - Demonstrates efficacy in a relevant, complex synthesis.
Quantified DifferenceN/A
ConditionsReaction of the phosphonium salt with thiophene-2-methanol and tBuOK in THF at 60°C for 8 hours.[7]

This demonstrates the reagent's reliability and effectiveness in constructing complex, medicinally relevant heteroaromatic structures where simpler reagents may fail or provide lower yields.

Superior Processability: Enhanced Compatibility with Polar Solvent Systems

The designated salt form of this compound is 'chloride hydrochloride', indicating it is a double salt. This composition significantly increases the compound's polarity and hydrophilicity compared to standard single-halide phosphonium salts like Benzyltriphenylphosphonium chloride. This enhanced polarity facilitates its use in a broader range of solvents, including polar aprotic (e.g., THF, DMF) and potentially biphasic aqueous-organic systems. Standard Wittig reagents like Benzyltriphenylphosphonium chloride are typically restricted to anhydrous aprotic solvents such as THF or diethyl ether.[2]

Evidence DimensionSolvent System Compatibility
Target Compound DataHigh compatibility with polar solvents due to chloride hydrochloride form.
Comparator Or BaselineBenzyltriphenylphosphonium chloride: Typically requires anhydrous aprotic solvents (THF, ether).
Quantified DifferenceQualitatively broader solvent range, enabling reactions with polar substrates or in biphasic media.
ConditionsGeneral Wittig reaction conditions.

For process development and scale-up, the ability to use more polar, less hazardous, or biphasic solvent systems can be a significant advantage in cost, safety, and substrate scope.

Unique Precursor Suitability for P,N-Chelating Ligand Synthesis

The 2-pyridylmethyl structure provides a unique and direct route to P,N-type chelating ligands. Upon deprotonation to the ylide, the phosphorus atom and the adjacent pyridine nitrogen are positioned for bidentate coordination to a metal center. This 1,2-arrangement is a privileged motif in modern catalysis. Comparators such as Triphenyl(4-pyridylmethyl)phosphonium chloride or Benzyltriphenylphosphonium chloride lack this capability entirely, as the nitrogen is either too distant or absent. The ability to form such chelating structures is a key functional differentiator for applications in homogeneous catalysis.

Evidence DimensionPotential for Bidentate Chelation
Target Compound DataForms a P,N-chelating ylide suitable for ligand synthesis.
Comparator Or BaselineTriphenyl(4-pyridylmethyl)phosphonium chloride & Benzyltriphenylphosphonium chloride: Incapable of forming an analogous P,N-chelate.
Quantified DifferenceQualitative functional difference: enables access to a distinct class of high-value catalytic ligands.
ConditionsDeprotonation to form the ylide, followed by reaction with a metal precursor.

Procurement for catalysis research and development specifically requires this isomer to access P,N-chelating ligands that can improve catalytic activity, selectivity, and stability.

Synthesis of 2-Styrylpyridines and Analogs for Medicinal Chemistry

This reagent is the specific choice for synthesizing 2-styrylpyridine derivatives and other complex heteroaromatic alkenes, which are motifs found in various biologically active molecules. Its demonstrated effectiveness in coupling with functionalized aldehydes and ketones makes it a reliable precursor in multi-step pharmaceutical R&D programs.[6][7]

Wittig Olefinations of Polar or Poorly Soluble Carbonyl Compounds

Leveraging its enhanced compatibility with polar solvents, this salt is well-suited for Wittig reactions where the aldehyde or ketone substrate has poor solubility in traditional nonpolar solvents like ether or THF. This allows for homogeneous reaction conditions, potentially improving reaction rates and yields for challenging substrates.

Development of Novel P,N-Chelating Systems for Homogeneous Catalysis

As a direct precursor to a P,N-chelating ylide, this compound is a key starting material for researchers developing new ligands and organometallic catalysts. Its unique structure enables the exploration of catalytic processes where bidentate P,N-ligation is expected to enhance performance, such as in cross-coupling or asymmetric hydrogenation.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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